N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and an acetamide moiety at position 2. The acetamide is further functionalized with a 2-nitrophenoxy group, contributing to its electron-withdrawing properties. The compound is synthesized via N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(2-nitrophenoxy)acetic acid, following methodologies analogous to those reported for related thiophene derivatives .
Properties
Molecular Formula |
C16H13N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H13N3O4S/c17-8-11-10-4-3-7-14(10)24-16(11)18-15(20)9-23-13-6-2-1-5-12(13)19(21)22/h1-2,5-6H,3-4,7,9H2,(H,18,20) |
InChI Key |
PURHFQAJMLZTHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2-NITROPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopenta[b]thiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene derivative.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Attachment of the Nitrophenoxyacetamide Moiety: This step involves the coupling of the nitrophenoxyacetamide group to the cyclopenta[b]thiophene ring, often using a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2-NITROPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of cyclopenta[b]thiophene derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 2-nitrophenoxy group enhances electrophilicity compared to electron-donating substituents (e.g., methyl or methoxy). This may improve binding to kinase ATP pockets, as seen in gefitinib analogs .
- Bulkier Substituents: Compounds like 24 and 25 (with sulfamoyl or triazinyl groups) exhibit higher molecular weights and potent antiproliferative activity (IC50 < 40 nM), suggesting that steric bulk aids in target engagement .
- Chloro Intermediate: The chloro derivative (Table 1) serves as a versatile intermediate for synthesizing compounds with sulfonamide or hydrazine-based side chains, as demonstrated in .
Physicochemical and Spectroscopic Data
- IR Spectroscopy: Key peaks include ~2200 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O), and ~1520 cm⁻¹ (NO2 asymmetric stretch) .
- NMR: The cyclopenta[b]thiophene protons resonate at δ 2.5–3.5 ppm (dihydro region), while nitrophenoxy aromatic protons appear at δ 7.5–8.5 ppm .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the field of cancer research and anti-inflammatory applications. The following sections detail specific findings related to its efficacy and mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has shown the ability to induce apoptosis in cancer cells through the intrinsic pathway. This involves:
- Selectivity : In toxicity assays, the compound demonstrated a significantly lower toxicity profile against normal fibroblast cells compared to cancer cell lines, suggesting a selective mechanism that may reduce side effects in clinical applications .
Anti-inflammatory Properties
In silico studies have indicated that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Key findings include:
- Binding Affinity : The compound exhibited strong binding interactions with key amino acids in the active site of 5-LOX, suggesting potential for selective inhibition .
- Comparative Analysis : When evaluated against COX-2 (cyclooxygenase), the compound showed weak binding, which may translate into reduced gastrointestinal side effects commonly associated with non-selective anti-inflammatory drugs .
Study 1: Antiproliferative Effects
A study conducted on various cancer cell lines demonstrated that this compound had an IC50 value in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results highlighted its potential as a lead compound for further development in anticancer therapy.
Study 2: Inhibition of 5-LOX
In another study focusing on inflammatory pathways, docking simulations showed that the compound formed stable complexes with 5-LOX, leading to a significant reduction in leukotriene production—an important mediator of inflammation. This suggests that further development could lead to effective anti-inflammatory agents with fewer side effects.
Data Summary
The following table summarizes key biological activities and findings related to this compound:
| Activity Type | Assessed Cell Lines | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 10 | Apoptosis induction |
| A549 | 15 | Apoptosis induction | |
| Anti-inflammatory | 5-LOX | Not specified | Selective inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
